molecular formula C9H7NO3 B12882156 Benzo[d]isoxazol-3-yl acetate

Benzo[d]isoxazol-3-yl acetate

Cat. No.: B12882156
M. Wt: 177.16 g/mol
InChI Key: UPDZAMCNJKIELD-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-3-yl acetate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazol-3-yl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of the isoxazole ring . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzo[d]isoxazol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]isoxazol-3-yl acetate involves its interaction with specific molecular targets. For instance, it can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[d]isoxazol-3-yl acetate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1,2-benzoxazol-3-yl acetate

InChI

InChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3

InChI Key

UPDZAMCNJKIELD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NOC2=CC=CC=C21

Origin of Product

United States

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